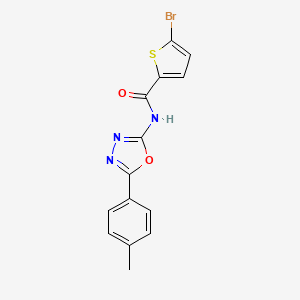

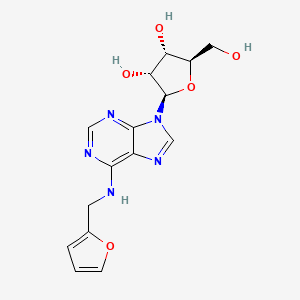

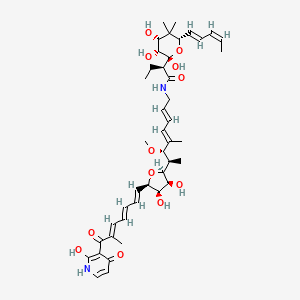

![molecular formula C28H33N3O6 B1673725 1-[1-[4-(1-acetylpiperidin-4-yl)oxy-2-methoxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one CAS No. 162042-44-6](/img/structure/B1673725.png)

1-[1-[4-(1-acetylpiperidin-4-yl)oxy-2-methoxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one

説明

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups including acetyl, methoxy, and benzoyl groups. It also contains a benzoxazinone ring, a piperidine ring, and an ether linkage.Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 308.9±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 45.0±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 160.0±3.0 cm3 .科学的研究の応用

Oxytocin Receptor Antagonist

L-371,257 is a compound used in scientific research which acts as a selective antagonist of the oxytocin receptor . It has over 800x selectivity over the related vasopressin receptors . This makes it a valuable tool in studying the role of oxytocin in various physiological and pathological processes.

Treatment of Premature Labour

One potential application of L-371,257 is in the treatment of premature labour . By antagonizing the oxytocin receptor, it could potentially inhibit uterine contractions and delay the onset of labour.

Study of Peripheral Oxytocin Actions

L-371,257 has good oral bioavailability, but poor penetration of the blood–brain barrier . This gives it good peripheral selectivity with few central side effects . Therefore, it can be used to study the peripheral actions of oxytocin without affecting its central actions.

Non-Peptide Oxytocin Antagonist Development

L-371,257 was one of the first non-peptide oxytocin antagonists developed . Its development has paved the way for the creation of other non-peptide oxytocin antagonists, which have advantages over peptide-based antagonists in terms of stability and bioavailability.

Study of Oxytocin-Induced Contractions

L-371,257 can antagonize oxytocin-induced contractions in isolated rat uterine tissue . This makes it a useful tool in studying the mechanisms of oxytocin-induced contractions and the potential therapeutic interventions for conditions associated with abnormal uterine contractions.

Vasopressin Receptor Selectivity Studies

The high selectivity of L-371,257 for the oxytocin receptor over the vasopressin receptors makes it a valuable tool in studying the selectivity of these receptors and the development of receptor-selective drugs.

作用機序

L-371,257, also known as 1-[1-[4-(1-acetylpiperidin-4-yl)oxy-2-methoxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one, is a compound used in scientific research. It acts as a selective antagonist of the oxytocin receptor .

Target of Action

The primary target of L-371,257 is the oxytocin receptor (OTR) . OTR is a class of G-protein coupled receptors that oxytocin binds to exert its effects. L-371,257 has a high affinity for the oxytocin receptor (Ki=19 nM) and displays over 800-fold selectivity over the related vasopressin receptors .

Mode of Action

L-371,257 acts as a competitive antagonist at the oxytocin receptor . This means it competes with oxytocin for binding to the OTR, preventing oxytocin from exerting its effects when L-371,257 is present .

Biochemical Pathways

The biochemical pathways affected by L-371,257 are those mediated by oxytocin. Oxytocin is known to play a role in various physiological and behavioral processes, including labor induction, milk ejection, and social bonding . By blocking the oxytocin receptor, L-371,257 can inhibit these oxytocin-mediated effects .

Pharmacokinetics

L-371,257 is orally bioavailable . This means it can be administered orally and is absorbed into the bloodstream where it can exert its effects. It is anon-blood-brain barrier penetrant This gives it good peripheral selectivity with few central side effects .

Result of Action

The molecular and cellular effects of L-371,257’s action are primarily related to its antagonism of the oxytocin receptor. For example, it has been shown to antagonize oxytocin-induced contractions in isolated rat uterine tissue . In addition, it has been found to stimulate weight gain in rats when administered systemically .

特性

IUPAC Name |

1-[1-[4-(1-acetylpiperidin-4-yl)oxy-2-methoxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N3O6/c1-19(32)29-15-11-22(12-16-29)37-23-7-8-24(26(17-23)35-2)27(33)30-13-9-21(10-14-30)31-25-6-4-3-5-20(25)18-36-28(31)34/h3-8,17,21-22H,9-16,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDERJSQJYIJOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)C(=O)N3CCC(CC3)N4C5=CC=CC=C5COC4=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426072 | |

| Record name | 1-[1-[4-[(1-Acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]-4-piperidinyl]-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162042-44-6 | |

| Record name | L 371257 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162042-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[1-[4-[(1-Acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]-4-piperidinyl]-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-371,257 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98KJ8P9APP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

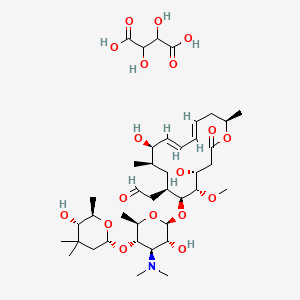

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1673662.png)